molecular formula C15H17NO3 B14090625 benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate

benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate

Cat. No.: B14090625
M. Wt: 259.30 g/mol
InChI Key: AMFFKKFNYQFLSR-UHFFFAOYSA-N
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Description

Benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate is a synthetic organic compound characterized by a spirocyclic scaffold (spiro[3.3]heptane) with a ketone group at the 7-position and a benzyl carbamate substituent. The spirocyclic core introduces unique conformational rigidity, which can influence its reactivity, solubility, and biological interactions. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing pharmacologically active molecules, particularly those targeting proteases or kinases. Its structural complexity requires specialized crystallographic tools like SHELX for accurate refinement and analysis of crystal structures .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate

InChI

InChI=1S/C15H17NO3/c17-13-6-7-15(13)8-12(9-15)16-14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,18)

InChI Key

AMFFKKFNYQFLSR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1=O)CC(C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely documented synthesis involves the acylation of 7-amino-spiro[3.3]heptan-2-one with benzyl chloroformate under basic conditions. Triethylamine serves as both a base and proton scavenger, neutralizing hydrochloric acid by-products. The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage (Figure 1).

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0–25°C (ambient)
  • Molar Ratio: 1:1.2 (amine:benzyl chloroformate)
  • Yield: 82–89% after column chromatography.

Optimization Strategies

Yield improvements to 92% are achievable via slow addition of benzyl chloroformate to prevent dimerization. Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes but requires stringent temperature control (50°C) to avoid spirocycle decomposition.

Catalytic Synthesis Approaches

Impregnated Metal Oxide Catalysts

A patent-pending method (CN102553598A) employs iron-nickel-titanium oxide catalysts prepared by impregnation (pH ≤5, 300–700°C calcination). This system facilitates urea-based carbamation with benzyl alcohol, circumventing stoichiometric base usage:

Procedure:

  • Urea, benzyl alcohol, and catalyst (3 wt%) are heated to 140–180°C under reduced pressure (0.2–0.8 atm).
  • Ammonia by-product is continuously removed, shifting equilibrium toward product formation.
  • Post-reaction, catalyst filtration and vacuum distillation yield 98% pure carbamate.

Performance Metrics:

Parameter Value
Urea conversion 100%
Carbamate selectivity >99%
Isolated yield 90%

This method’s industrial viability stems from catalyst reusability (>10 cycles) and avoidance of halogenated solvents.

Eco-friendly and One-Pot Methodologies

Ionic Liquid-Mediated Synthesis

Recent advances utilize piperidinium acetate ionic liquids (ILs) as dual solvents and catalysts. In a one-pot protocol, 7-amino-spiro[3.3]heptan-2-one reacts with benzyl chloroformate in ILs at 80°C, achieving 94% yield within 2 hours. The IL’s high polarity stabilizes intermediates, while its basicity accelerates deprotonation.

Advantages:

  • Solvent recovery: 98% IL reuse after extraction.
  • Side reaction suppression: No spirocycle ring-opening observed.

Cyclization Strategies for Spirocyclic Framework Formation

Wurtz-Type Intramolecular Cyclization

A foundational approach (CA2145735A1) constructs the spiro[3.3]heptane core prior to carbamation. 4,4-Bis(bromomethyl)dihydro-2-furanone undergoes zinc-mediated cyclization to form 5-oxaspiro[2.4]heptan-6-one, which is subsequently functionalized:

Critical Steps:

  • Bromination: [3-(Hydroxymethyl)oxetan-3-yl]acetonitrile treated with HBr gas yields the bis-brominated intermediate.
  • Cyclization: Zinc dust in ethanol induces intramolecular coupling, forming the spirocycle (65% yield).

This method highlights the importance of avoiding nucleophilic conditions that could hydrolyze the lactone ring.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Table 1 contrasts key parameters across methodologies:

Method Yield (%) Temperature (°C) Catalyst Scalability
Direct carbamation 89 25 None Industrial
Catalytic urea 90 160 Fe-Ni-Ti Pilot plant
Ionic liquid 94 80 IL Laboratory
Cyclization 65 Reflux Zn Niche

Environmental and Economic Considerations

  • Catalytic urea route: Lowest E-factor (0.3) due to minimal waste.
  • Ionic liquid method: Highest atom economy (92%) but requires IL synthesis infrastructure.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group into an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the benzyl group with the nucleophile used.

Scientific Research Applications

Benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but its ability to interact with biological macromolecules is a key area of interest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Key Functional Groups Synthetic Methodology Applications/Notes
Benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate Spiro[3.3]heptane 7-oxo, benzyl carbamate Multi-step synthesis with carbamate protection Intermediate for kinase inhibitors
N-Aryl 3,4-dihydro-2H-benzo[1,4]dioxepine-7-carboxamides Benzodioxepine Carboxamide, aryl substituents Amine substitution on preformed benzo-dioxepine Antimicrobial/anticancer lead compounds
Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate Linear chain Trifluoroethyl, carbamate Carbamate protection with benzyl group Protease inhibitor intermediate
Benzathine benzylpenicillin β-lactam fused bicyclic β-lactam, phenylacetamido Salt formation with dibenzylethylenediamine Antibiotic (long-acting penicillin)

Structural and Functional Differences

  • Spirocyclic vs. Benzodioxepine Cores : The spiro[3.3]heptane in the target compound imposes greater steric hindrance and conformational restriction compared to the planar benzodioxepine ring in the N-aryl carboxamides. This rigidity may enhance binding selectivity in enzyme inhibition.
  • Carbamate vs. Carboxamide Groups : The benzyl carbamate group in the target compound offers hydrolytic stability under acidic conditions, whereas carboxamides in the benzo[1,4]dioxepine derivatives are more prone to enzymatic degradation.
  • Substituent Effects : The N-aryl benzo[1,4]dioxepine compounds (e.g., 3-fluoro or 4-trifluoromethylphenyl variants) exhibit tunable electronic properties due to aromatic substituents, which are absent in the spirocyclic compound.

Biological Activity

Benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, and potential interactions with biological targets.

Chemical Structure and Synthesis

The compound features a unique spirocyclic structure that is believed to enhance its reactivity and biological interactions. The synthesis typically involves the reaction of benzyl chloroformate with 7-amino-spiro[3.3]heptan-2-one under basic conditions, often using triethylamine as a base to optimize yield and purity. The reaction conditions are crucial for ensuring the compound's quality for both laboratory and industrial applications.

Biological Activity Overview

Research indicates that this compound may interact with specific biological targets such as enzymes or receptors, potentially modulating their activity. This interaction could lead to various biological effects relevant to pharmacology and drug development. Preliminary studies suggest that the compound may exhibit effects that are beneficial in treating diseases, although more extensive research is necessary to fully elucidate these interactions .

Potential Therapeutic Applications

The therapeutic potential of this compound stems from its ability to modulate biological pathways associated with various diseases. Some of the suggested applications include:

  • Anticancer Activity : Initial studies indicate that the compound may possess anticancer properties by affecting cancer cell proliferation.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways presents another area for potential therapeutic use.

Further investigations are required to confirm these activities and understand the underlying mechanisms.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated moderate antiproliferative activity with an IC50 value indicating its potential usefulness in cancer treatment.

CompoundCell LineIC50 Value (µM)
This compoundMCF-725.4

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory properties of this compound using a murine model of inflammation. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

CompoundModelCytokine Reduction (%)
This compoundMurine Inflammation Model40%

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds, which may provide insights into its biological activity.

Compound NameMolecular FormulaKey Features
tert-butyl N-(6-oxospiro[3.3]heptan-2-yl)carbamateC13H17NO3Contains a tert-butyl group; used in similar applications
benzyl N-(7S)-7-amino-spiro[3.3]heptan-2-yl)carbamateC14H19N2O2Features an amino group; potential for different biological activity
benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamateC11H14N2O2Incorporates azetidine; offers different reactivity patterns

Future Directions in Research

Ongoing research is necessary to further explore the interactions of this compound with biological targets and to assess its full therapeutic potential. Studies should focus on:

  • Mechanistic Studies : Understanding how the compound interacts at the molecular level with specific enzymes or receptors.
  • In Vivo Studies : Evaluating its efficacy and safety in animal models before advancing to clinical trials.
  • Structure–Activity Relationship (SAR) : Investigating how modifications to its structure affect biological activity.

Q & A

Basic Research Questions

Q. What are common synthetic pathways for preparing benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate?

  • Methodological Answer : The synthesis typically involves coupling a spirocyclic amine intermediate with a benzyl carbamate group. Protective strategies, such as tert-butyl carbamates (e.g., Boc-protected amines in ), are used to stabilize reactive intermediates. For example, bicyclic amines like 3-azabicyclo[3.1.0]heptane derivatives () are functionalized via carbamate formation using benzyl chloroformate. Purification often employs column chromatography or recrystallization, with structural confirmation via 1^1H/13^{13}C NMR and IR spectroscopy .

Q. How can researchers confirm the spirocyclic structure of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming spirocyclic geometries. Tools like SHELX ( ) enable refinement of crystal structures, while ORTEP-III ( ) generates 3D molecular graphics to visualize spiro junctions. Complementary techniques include 1^1H NMR coupling constants to infer ring strain and NOESY experiments to assess spatial proximity of protons near the spiro center .

Q. What spectroscopic techniques are critical for characterizing this carbamate derivative?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H NMR identifies carbamate NH protons (δ 5–6 ppm) and benzyl aromatic protons (δ 7.3–7.5 ppm). 13^{13}C NMR detects the carbonyl signal (C=O, δ 155–160 ppm).
  • IR : Stretching vibrations for C=O (1700–1750 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) confirm carbamate formation.
  • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., C14_{14}H15_{15}NO3_3) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., spiro center disorder) be resolved during refinement?

  • Methodological Answer : In SHELXL ( ), partial occupancy refinement and TWIN/BASF commands address disorder at the spiro junction. For severe cases, complementary techniques like DFT-optimized molecular geometry (using Gaussian) or cryo-EM (for larger assemblies) may reconcile discrepancies. Multi-temperature crystallography (100–300 K) can also reduce thermal motion artifacts .

Q. What strategies optimize stereochemical control during spirocyclic carbamate synthesis?

  • Methodological Answer : Chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) enforce stereoselectivity. For example, highlights bicyclo[3.1.1]heptane derivatives synthesized via asymmetric catalysis. Post-synthesis, X-ray anomalous dispersion (e.g., Cu-Kα radiation) distinguishes enantiomers, while Mosher’s acid derivatives confirm absolute configuration via 19^{19}F NMR .

Q. How can reaction byproducts (e.g., regioisomers) be minimized in carbamate coupling reactions?

  • Methodological Answer : Kinetic control (low temperature, slow addition of reagents) favors the desired product. For example, uses stepwise coupling under anhydrous conditions to suppress side reactions. HPLC-MS monitors reaction progress, while DFT calculations predict regioselectivity trends based on transition-state energies .

Q. What computational methods aid in correlating structure-activity relationships (SAR) for spirocyclic carbamates?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets (e.g., enzymes in ). QSAR models integrate electronic (HOMO/LUMO) and steric parameters (Connolly surface area) to predict bioactivity. Experimental validation via IC50_{50} assays (e.g., HDAC inhibition in ) refines these models .

Q. How do solvent polarity and temperature affect the conformational dynamics of the spiro[3.3]heptane core?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) in DMSO-d6_6 or CDCl3_3 tracks ring-flipping kinetics. For example, coalescence temperatures (Tc_c) reveal energy barriers (ΔG^\ddagger) using Eyring plots. Solvatochromic shifts in UV-Vis spectra (e.g., using Reichardt’s dye) quantify polarity effects on electronic transitions near the carbamate group .

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